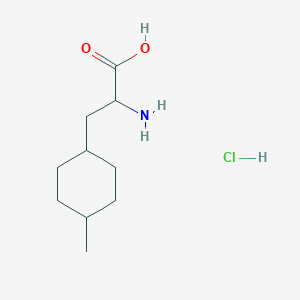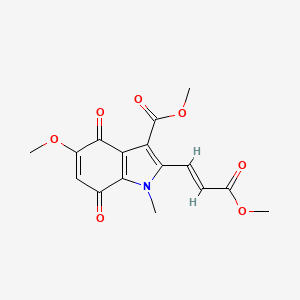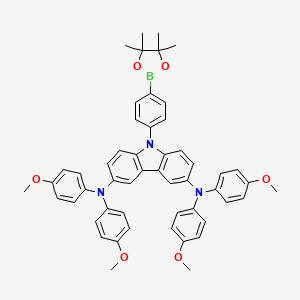![molecular formula C14H12N2O2 B12950439 1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is an organic compound with the molecular formula C14H12N2O2. It is a derivative of bipyridine, where two pyridine rings are connected through a central ethane-1,1-diyl bridge. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of 2,2’-bipyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bipyridine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals and form stable structures.
Mécanisme D'action
The mechanism of action of 1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone primarily involves its ability to chelate metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the ethanone groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
1,1’-([2,2’-Bipyridine]-4,4’-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming specific metal complexes and in applications where precise control over coordination chemistry is required.
Propriétés
Formule moléculaire |
C14H12N2O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-[2-(4-acetylpyridin-2-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16-14/h3-8H,1-2H3 |
Clé InChI |
NMJBVTJAIGXUMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
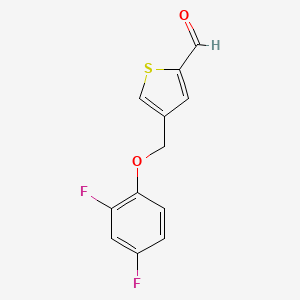
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)

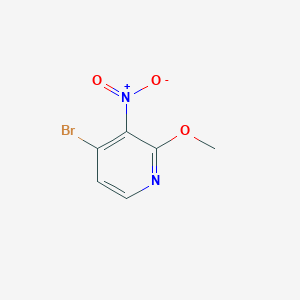
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
